
Indium In-111 Pentetreotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium In-111 Pentetreotide is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic imaging. It is a synthetic analogue of the naturally occurring hormone somatostatin, which inhibits the secretion of various other hormones. The compound consists of a somatostatin analogue called octreotide, bound to a radioactive isotope, Indium-111, which acts as a tracer. This compound is particularly useful in visualizing and evaluating neuroendocrine tumors due to its high affinity for somatostatin receptors .
准备方法
Synthetic Routes and Reaction Conditions
Indium In-111 Pentetreotide is prepared by combining two main components: a lyophilized mixture containing pentetreotide and a solution of Indium In-111 chloride. The pentetreotide component is a cyclic peptide with a specific structural formula, and it is combined with Indium In-111 chloride in a reaction vial. The reaction between Indium In-111 and the diethylenetriaminetetraacetic acid (DTPA) portion of the pentetreotide molecule forms this compound. The pH of the resultant solution is adjusted to between 3.8 and 4.3 .
Industrial Production Methods
The industrial production of this compound involves the use of a kit known as Octreoscan. This kit contains a reaction vial with lyophilized pentetreotide and a vial of Indium In-111 chloride solution. The contents are sterile and nonpyrogenic, ensuring safety for intravenous administration. The radiolabeling yield of this compound is determined before administration to ensure the quality and efficacy of the compound .
化学反应分析
Types of Reactions
Indium In-111 Pentetreotide primarily undergoes complexation reactions where Indium In-111 reacts with the DTPA portion of the pentetreotide molecule. This reaction forms a stable complex that can be used for diagnostic imaging .
Common Reagents and Conditions
The common reagents used in the preparation of this compound include pentetreotide, Indium In-111 chloride, gentisic acid, trisodium citrate, citric acid, and inositol. The reaction conditions involve adjusting the pH to between 3.8 and 4.3 using sodium hydroxide or hydrochloric acid .
Major Products Formed
The major product formed from the reaction is this compound, a stable radiopharmaceutical compound used for imaging neuroendocrine tumors .
科学研究应用
Diagnostic Imaging
Indium In-111 pentetreotide is primarily utilized in scintigraphy to visualize neuroendocrine tumors. The imaging technique, known as Octreoscan or somatostatin receptor scintigraphy (SRS), leverages the compound's affinity for somatostatin receptors, particularly subtype 2 (sst2) and subtype 5 (sst5) receptors.
Clinical Applications
- Detection of Neuroendocrine Tumors : this compound is effective in identifying various neuroendocrine tumors, including gastroenteropancreatic neuroendocrine tumors (GEP-NETs), carcinoid tumors, and pituitary tumors. Studies have shown that it can detect somatostatin receptor-positive lesions in patients with GEP tumors with high sensitivity (up to 70%) compared to conventional imaging methods .
- Differentiation of Tumor Types : The compound aids in differentiating between benign and malignant tumors and identifying candidates for somatostatin analogue therapy .
Case Study Example
A study involving 47 patients with suspected GEP neuroendocrine tumors demonstrated that this compound imaging provided additional diagnostic information beyond conventional imaging techniques. Out of 54 sites identified by conventional methods, 50 were also detected using scintigraphy, highlighting its effectiveness .
Therapeutic Applications
This compound has been explored for therapeutic purposes, particularly in treating metastatic neuroendocrine tumors.
Clinical Efficacy
- Treatment of Metastatic Neuroendocrine Tumors : A retrospective study reviewed the treatment outcomes of 16 patients who received high doses of this compound. Results indicated that approximately 75% of patients experienced either tumor stability or a positive response to treatment .
- Improvement in Symptoms : Another study reported that two doses of this compound improved symptoms in 62% of patients with advanced GEP tumors who had failed other therapies .
Case Study Example
In a clinical trial involving patients with disseminated carcinoid tumors, those treated with high doses of this compound showed significant improvements in biochemical markers and clinical symptoms over a follow-up period .
Safety Profile
This compound has been shown to have a favorable safety profile. Adverse reactions are rare and generally mild, including transient flushing or abdominal cramps post-administration . Long-term follow-up studies indicate that the compound does not produce significant toxicity even at high doses, making it a viable option for patients with limited treatment options .
Comparative Efficacy with Other Imaging Agents
While this compound remains a standard for neuroendocrine tumor imaging, newer agents such as Gallium-68 labeled somatostatin analogues are emerging. These newer agents may offer improved imaging quality and faster results but are not yet universally available or applicable across all patient populations.
Data Summary Table
作用机制
The mechanism of action of Indium In-111 Pentetreotide relies on its high affinity for somatostatin receptors, predominantly the subtype 2 (sst2) and subtype 5 (sst5) receptors. These receptors are present in high concentrations on the surface of neuroendocrine tumor cells. Once administered, the radiolabeled compound binds to these receptors, allowing the Indium-111 isotope to emit gamma radiation that can be detected and imaged using a gamma camera. This enables the visualization of the distribution and localization of somatostatin receptors within the body .
相似化合物的比较
Indium In-111 Pentetreotide is often compared with other radiopharmaceuticals used for imaging neuroendocrine tumors, such as Gallium-68 DOTATOC and Technetium-99m HYNIC-TOC.
Gallium-68 DOTATOC: This compound is used in positron emission tomography (PET) imaging and has a higher sensitivity and specificity for detecting neuroendocrine tumors compared to this compound.
Technetium-99m HYNIC-TOC: This compound is used in single-photon emission computed tomography (SPECT) imaging and offers similar diagnostic capabilities to this compound.
This compound remains unique due to its established use in somatostatin receptor scintigraphy and its ability to provide valuable diagnostic information for neuroendocrine tumors .
生物活性
Indium In-111 pentetreotide is a radiopharmaceutical compound widely utilized in nuclear medicine, particularly for the imaging and treatment of neuroendocrine tumors (NETs). This compound is a synthetic analogue of somatostatin, a hormone that regulates various bodily functions, including hormone secretion. The biological activity of this compound is primarily attributed to its affinity for somatostatin receptors, particularly subtype 2 (sst2) and subtype 5 (sst5), which are overexpressed in many NETs.
This compound functions as a tracer in a diagnostic imaging technique known as Octreoscan or somatostatin receptor scintigraphy (SRS). Upon administration, it binds to somatostatin receptors on tumor cells, allowing for the visualization of tumor locations through gamma radiation emitted by the Indium-111 isotope. This property makes it invaluable for detecting and monitoring NETs.
Clinical Applications
- Detection and Localization : this compound is primarily used for detecting gastroenteropancreatic neuroendocrine tumors (GEP-NETs), carcinoid tumors, and pituitary tumors. It aids in differentiating tumor types and assessing treatment efficacy.
- Monitoring Treatment : The compound is effective in monitoring the progression of treatment and identifying recurrences of tumors.
- Therapeutic Use : High-activity doses have shown potential therapeutic effects, leading to tumor stabilization or regression in some patients.
Pharmacokinetics
The pharmacokinetics of this compound reveal that it is rapidly cleared from the bloodstream, with approximately 1% remaining after 20 hours post-injection. The biological half-life is about 6 hours, with renal excretion being the primary route of elimination. Studies indicate that about 85% of the injected dose is recoverable in urine within the first 24 hours .
Case Studies and Research Findings
- Diagnostic Accuracy : A study involving 47 patients with suspected GEP-NETs demonstrated that this compound identified somatostatin receptor-positive lesions in 33 patients, compared to 31 detected by conventional imaging methods . This highlights its superior sensitivity for tumor localization.
- Therapeutic Outcomes : Research has shown that high-activity this compound can yield significant clinical benefits. In one study, 70% of patients experienced some therapeutic benefit for at least six months post-treatment, with 31% showing sustained responses at 18 months without significant toxicity .
- Long-term Efficacy : Another investigation into long-term outcomes indicated that high doses led to tumor stabilization or regression in a notable percentage of patients, suggesting its role not only as a diagnostic tool but also as a potential treatment modality .
Comparative Analysis with Other Imaging Techniques
Imaging Technique | Sensitivity | Specificity | Advantages |
---|---|---|---|
This compound | High | Moderate | Superior for detecting somatostatin receptor-rich tumors |
CT Scanning | Moderate | High | Good anatomical detail but lower sensitivity for NETs |
MRI | Moderate | High | Useful for soft tissue contrast but less effective than SRS |
属性
CAS 编号 |
139096-04-1 |
---|---|
分子式 |
C63H84InN13O19S2 |
分子量 |
1506.4 g/mol |
IUPAC 名称 |
2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3 |
InChI 键 |
ONJXCGCIKIYAPL-UHFFFAOYSA-K |
规范 SMILES |
[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。